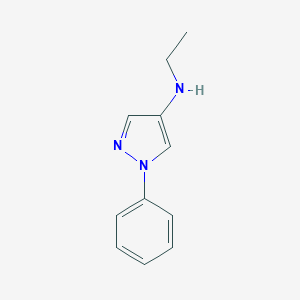

Pyrazole, 4-(ethylamino)-1-phenyl-

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry Research

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883. nih.govresearchgate.net Shortly after, in 1889, Buchner accomplished the first synthesis of pyrazole itself. researchgate.netcmxx.com One of the earliest significant discoveries in this field was the synthesis of antipyrine, a pyrazole derivative with antipyretic properties, also by Knorr in 1883. sigmaaldrich.com

Early research primarily focused on the fundamental synthesis and characterization of the pyrazole ring. A classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. wikipedia.orgbldpharm.com Over the decades, research has evolved from these foundational methods to the development of highly sophisticated and efficient synthetic strategies. nih.gov Modern techniques, including microwave-assisted synthesis, green chemistry approaches, and various catalytic methods, have made a wide array of substituted pyrazoles more accessible for study. nih.gov This has allowed for a deeper exploration of their chemical and physical properties. chemsrc.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the predominantly synthetic nature of this field of chemistry. wikipedia.orgchemicalbook.com

Significance of the Pyrazole Scaffold in Contemporary Organic and Medicinal Chemistry

The pyrazole ring is an aromatic heterocycle composed of three carbon atoms and two adjacent nitrogen atoms. wikipedia.org This structure imparts unique properties, making it a cornerstone in both organic and medicinal chemistry. cmxx.comparchem.com The presence of two nitrogen atoms allows for diverse intermolecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets. sigmaaldrich.com

In organic chemistry , pyrazole and its derivatives are versatile building blocks for the synthesis of more complex molecules, including ligands for metal catalysis and agrochemicals. sigmaaldrich.comevitachem.com The pyrazole ring can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. rsc.org

In medicinal chemistry , the pyrazole scaffold is a key component in numerous clinically approved drugs. nih.gov These drugs exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. cmxx.com The ability to substitute different groups onto the pyrazole ring enables chemists to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Table 1: Examples of Clinically Used Pyrazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Difenamizole | Analgesic |

| Stanozolol | Anabolic steroid |

This table presents a selection of drugs containing the pyrazole scaffold to illustrate its importance in medicine. wikipedia.orgnih.gov

Current Research Trends and Future Directions for Substituted Pyrazoles

Current research on substituted pyrazoles is vibrant and multifaceted, with a strong emphasis on therapeutic applications. sigmaaldrich.com One of the most active areas of investigation is the development of pyrazole-based kinase inhibitors for cancer therapy. sigmaaldrich.com The pyrazole scaffold has proven to be an excellent template for designing molecules that can selectively target protein kinases, which are often overactive in cancer cells.

Another significant trend is the synthesis of pyrazole derivatives as potential treatments for neurodegenerative disorders and as anti-inflammatory agents. sigmaaldrich.com Researchers are also exploring their use as antimicrobial and antiviral agents. For instance, some pyrazole derivatives have shown promising activity against viruses like the hepatitis A virus and herpes simplex virus type-1.

The development of more efficient and environmentally friendly synthetic methods for pyrazole derivatives continues to be a major focus. evitachem.com This includes the use of novel catalysts and one-pot synthesis procedures that reduce waste and improve yields.

Future research will likely concentrate on several key areas:

Optimization of existing pyrazole-based drug candidates to improve their efficacy and reduce side effects.

Exploration of novel biological targets for pyrazole derivatives.

Development of pyrazole-containing materials with applications in areas such as dyes and fluorescent substances. cmxx.com

Investigation of pyrazole derivatives as energetic materials , which is a more recent and emerging field of study.

Given the established importance of the N-phenyl and 4-amino substituted pyrazole motifs in medicinal chemistry, it is reasonable to surmise that "Pyrazole, 4-(ethylamino)-1-phenyl-" could be a candidate for biological screening, particularly in the areas of anticancer and anti-inflammatory research. However, without specific studies, its properties and potential applications remain a subject for future investigation.

Structure

2D Structure

Properties

CAS No. |

17551-14-3 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-ethyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-12-10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9,12H,2H2,1H3 |

InChI Key |

KRCYGSLLFFNOQV-UHFFFAOYSA-N |

SMILES |

CCNC1=CN(N=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCNC1=CN(N=C1)C2=CC=CC=C2 |

Other CAS No. |

17551-14-3 |

Synonyms |

N-Ethyl-1-phenyl-1H-pyrazol-4-amine |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Pyrazole, 4 Ethylamino 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

NMR spectroscopy is an unparalleled tool for mapping the proton and carbon framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of Pyrazole (B372694), 4-(ethylamino)-1-phenyl- is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the phenyl substituent, and the ethylamino group. The aromatic protons of the 1-phenyl group typically appear as a multiplet in the range of δ 7.0-8.0 ppm. rsc.org The protons on the pyrazole ring itself will have characteristic chemical shifts; for instance, the C3-H and C5-H protons of a 1-phenyl-1H-pyrazole core show signals that can be clearly assigned. chemicalbook.com The ethylamino group will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The NH proton of the ethylamino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Pyrazole, 4-(ethylamino)-1-phenyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyrazole C3-H | ~7.5 - 8.5 | Singlet/Doublet |

| Pyrazole C5-H | ~7.5 - 8.5 | Singlet/Doublet |

| Ethyl -CH2- | ~3.0 - 3.5 | Quartet |

| Ethyl -CH3 | ~1.0 - 1.5 | Triplet |

| Amino N-H | Variable | Broad Singlet |

Note: The exact chemical shifts are dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 120-140 ppm. researchgate.net The carbon atoms of the pyrazole ring also have characteristic chemical shifts, which are influenced by the substituents. nih.govresearchgate.net For 1-phenyl-3-methyl-5-pyrazolone, the aromatic carbons appear at 122.7, 130.0, and 139.7 ppm. jocpr.com The ethylamino group will show two distinct signals for the methylene and methyl carbons in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Pyrazole, 4-(ethylamino)-1-phenyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| Pyrazole C3 | 130 - 150 |

| Pyrazole C4 | 100 - 120 |

| Pyrazole C5 | 130 - 150 |

| Ethyl -CH2- | 40 - 50 |

| Ethyl -CH3 | 10 - 20 |

Note: The exact chemical shifts are dependent on the solvent and concentration.

To definitively establish the connectivity of the atoms, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton couplings, which would confirm the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). For more complex structural details, Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range (2-3 bond) couplings between protons and carbons, which is invaluable for confirming the attachment of the phenyl and ethylamino groups to the pyrazole core. The concerted application of these 2D NMR techniques is crucial for the complete assignment of the molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Pyrazole, 4-(ethylamino)-1-phenyl-, the IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from the phenyl ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. mdpi.comderpharmachemica.com C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the phenyl ring. derpharmachemica.com Raman spectroscopy, being complementary to IR, is particularly useful for observing the symmetric vibrations of the pyrazole and phenyl rings.

Table 3: Key IR Absorption Bands for Pyrazole, 4-(ethylamino)-1-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C, C=N (aromatic rings) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insight into the extent of conjugation. The presence of the phenyl group and the pyrazole ring, which are conjugated, will result in characteristic absorption bands in the UV region. For pyrazole derivatives, electronic transitions are often observed that are indicative of an extended conjugated system. researchgate.netnepjol.info For instance, some pyrazole systems show transitions around 325 nm. researchgate.netnepjol.info The substitution of the ethylamino group at the 4-position of the pyrazole ring is expected to influence the electronic structure and may lead to a shift in the absorption maximum (λmax) compared to the unsubstituted 1-phenylpyrazole. The analysis of the UV-Vis spectrum can provide valuable information about the π-electronic system of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For Pyrazole, 4-(ethylamino)-1-phenyl-, the molecular ion peak [M]⁺ would confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern in the mass spectrum can reveal key structural features. Common fragmentation pathways for pyrazole derivatives include the cleavage of substituent groups and the rupture of the pyrazole ring itself. The loss of the ethyl group or fragments thereof from the ethylamino substituent, as well as the loss of fragments from the phenyl ring, would be expected. Analysis of these fragmentation patterns helps to piece together the structure of the molecule. For related pyrazole structures, the molecular ion is often clearly identified, along with fragments consistent with the proposed structure. rsc.orgresearchgate.netnepjol.info

Based on a comprehensive search of available scientific literature, specific experimental data for the compound Pyrazole, 4-(ethylamino)-1-phenyl- regarding its elemental analysis and single-crystal X-ray crystallography is not publicly available.

Detailed structural and stoichiometric information, such as that obtained from elemental analysis and X-ray diffraction studies, is foundational for the characterization of a chemical compound. This type of data is typically generated and published in peer-reviewed scientific journals when a new compound is synthesized and characterized.

While extensive research exists on the broader class of pyrazole derivatives, including various spectroscopic and crystallographic analyses of related structures, the specific data required to populate the requested sections for "Pyrazole, 4-(ethylamino)-1-phenyl-" could not be located. Crafting the specified article sections without this foundational data would compromise scientific accuracy.

Therefore, the requested article focusing on the advanced spectroscopic and diffraction techniques for the structural elucidation of "Pyrazole, 4-(ethylamino)-1-phenyl-" cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Investigations of Pyrazole, 4 Ethylamino 1 Phenyl

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. eurasianjournals.com It allows for the optimization of molecular geometries and the calculation of various electronic properties that are crucial for understanding the reactivity and behavior of pyrazole (B372694) derivatives. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. acs.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. eurekaselect.com A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net

In studies of various pyrazole derivatives, the HOMO is often located on the pyrazole ring and adjacent substituents, while the LUMO is distributed over the aromatic rings. researchgate.net The specific distribution and energies of these orbitals are influenced by the nature and position of the substituents on the pyrazole core.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives

| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.21 | -1.98 | 4.23 | researchgate.net |

| Pyrazole Derivative 4a | -5.89 | -1.76 | 4.13 | researchgate.net |

| Pyrazole Derivative 4b | -5.92 | -1.82 | 4.10 | researchgate.net |

| Pyrazole Derivative 4c | -5.87 | -1.77 | 4.10 | researchgate.net |

| Pyrazole Derivative 4d | -5.85 | -1.72 | 4.13 | researchgate.net |

This table presents data for related pyrazole derivatives to illustrate the typical range of FMO energies and gaps.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas denote intermediate potentials. researchgate.net

For pyrazole derivatives, the MEP map can reveal the most likely sites for protonation and other electrophilic interactions. researchgate.netacs.orgacs.org In many pyrazole systems, the nitrogen atoms of the pyrazole ring are often identified as regions of negative potential, making them susceptible to electrophilic attack. researchgate.net The specific potential values and the distribution of these reactive sites are influenced by the substituents attached to the pyrazole ring.

Theoretical vibrational frequency calculations, typically performed using DFT methods, are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes of the molecule. researchgate.net

For various pyrazole derivatives, DFT calculations have been shown to provide theoretical vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of vibrational bands to specific functional groups and vibrational modes. nih.gov

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of molecular reactivity and stability. researchgate.netresearchgate.net These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors have been successfully used to rationalize the reactivity and biological activity of various pyrazole derivatives. nih.govnih.gov

Table 2: Representative Quantum Chemical Descriptors for Pyrazole Derivatives

| Compound/Derivative | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative 4a | -3.825 | 2.065 | 3.53 | researchgate.net |

| Pyrazole Derivative 4b | -3.87 | 2.05 | 3.64 | researchgate.net |

| Pyrazole Derivative 4c | -3.82 | 2.05 | 3.55 | researchgate.net |

| Pyrazole Derivative 4d | -3.785 | 2.065 | 3.47 | researchgate.net |

This table presents data for related pyrazole derivatives to illustrate typical values of these quantum chemical descriptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. eurasianjournals.com

MD simulations are particularly useful for investigating the formation and stability of hydrogen bonding networks, which play a crucial role in the structure and function of many chemical and biological systems. nih.gov In studies of pyrazole derivatives in complex environments, such as in the active site of a protein, MD simulations can reveal the key hydrogen bond interactions that stabilize the ligand-protein complex. nih.govresearchgate.netnih.gov These simulations can monitor the stability of hydrogen bonds over time and identify important amino acid residues involved in these interactions. nih.gov While no specific MD studies on "Pyrazole, 4-(ethylamino)-1-phenyl-" were found, the general methodology is applicable to understanding its potential interactions in a biological context.

Protein-Ligand Interaction Dynamics and Binding Mode Analysis (in the context of SAR)

The analysis of how a ligand, such as Pyrazole, 4-(ethylamino)-1-phenyl-, interacts with a protein target is fundamental to understanding its biological activity and is a cornerstone of Structure-Activity Relationship (SAR) studies. Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic view of these interactions over time, offering insights that are complementary to static methods like X-ray crystallography. nottingham.ac.ukmdpi.com

An investigation into the protein-ligand dynamics of Pyrazole, 4-(ethylamino)-1-phenyl- would commence with molecular docking to predict its most likely binding pose within a target protein's active site. nih.gov This initial static model would then be subjected to MD simulations. These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a near-realistic view of the compound's behavior within the biological target. mdpi.comresearchgate.net

Key parameters analyzed during an MD simulation to understand binding stability and mode of action include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand and protein backbone atoms from their initial docked positions. A stable, low RMSD for the ligand suggests it maintains a consistent binding pose. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be crucial for ligand entry, binding, or conformational changes.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein are critical for binding affinity and specificity. An analysis would quantify the occupancy of specific hydrogen bonds throughout the simulation. mdpi.com The pyrazole ring nitrogens and the ethylamino group of the compound are potential hydrogen bond donors and acceptors.

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the ligand binding affects the protein's exposure to the solvent, providing clues about the hydrophobic interactions driving the binding process. mdpi.com

By comparing the interaction dynamics of a series of related pyrazole analogs, researchers can build a SAR model. For instance, modifying the ethyl group to a larger alkyl chain or altering the phenyl ring with different substituents would change the interaction profile. These changes, correlated with experimental activity data, would reveal which chemical features are essential for potent and selective binding. nih.gov

Table 1: Hypothetical Interaction Profile for Pyrazole, 4-(ethylamino)-1-phenyl-

| Interacting Residue (Hypothetical) | Interaction Type | Key Functional Group of Ligand |

| Asp189 | Hydrogen Bond | Ethylamino group (-NH) |

| Gly216 | Hydrogen Bond | Pyrazole ring nitrogen |

| Tyr99 | Pi-Pi Stacking | Phenyl ring |

| Val213, Ile156 | Hydrophobic Interaction | Ethyl group, Phenyl ring |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Foundations and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. mdpi.com

For a series of compounds including Pyrazole, 4-(ethylamino)-1-phenyl-, the QSAR modeling process would involve several key steps:

Data Set Assembly: A collection of pyrazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target would be required. This dataset is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. mdpi.com Software like DRAGON or PaDEL can calculate thousands of descriptors. nih.govresearchgate.net

Model Building: Using statistical methods or machine learning algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines, Random Forest), a mathematical model is created that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net

Validation: The model's predictive power and robustness are rigorously assessed using techniques like cross-validation and prediction on the external test set. nih.gov

Descriptor Development:

The choice of descriptors is crucial for building an interpretable and predictive QSAR model. mdpi.com Descriptors are generally categorized as follows:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), counts of functional groups, and structural fragments. mdpi.com For Pyrazole, 4-(ethylamino)-1-phenyl-, this would include the presence of the pyrazole ring, the secondary amine, and the aromatic ring.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices (e.g., from CoMFA or CoMSIA analyses). nih.gov

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). wikipedia.org The ethylamino and phenyl groups would significantly influence the lipophilicity of the molecule.

Table 2: Representative Descriptor Classes for QSAR Analysis of Pyrazole Analogs

| Descriptor Class | Specific Example | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Kappa Shape Indices | Molecular shape and flexibility |

| Geometrical (3D) | Solvent Accessible Surface Area | Molecular surface available for interaction |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity and membrane permeability potential |

| Functional Group | Number of H-bond donors/acceptors | Potential for specific interactions |

A successful QSAR model for pyrazole derivatives could identify the key descriptors that govern their activity. For example, the model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at position 4 of the pyrazole ring are critical for enhanced biological activity. Such a model would then be a valuable tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. mdpi.com

Chemical Reactivity and Derivatization Strategies of Pyrazole, 4 Ethylamino 1 Phenyl

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings

Electrophilic substitution reactions on pyrazoles are well-documented, with the C-4 position being the most susceptible to attack due to its higher electron density. researchgate.net However, in the case of "Pyrazole, 4-(ethylamino)-1-phenyl-", this position is already occupied. Consequently, electrophilic substitution is directed towards the 1-phenyl ring. The ethylamino group at the 4-position of the pyrazole ring acts as a powerful activating group, increasing the electron density of the entire molecule, including the N-phenyl substituent. This activation directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Halogenation of pyrazoles, typically with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), also occurs preferentially at the 4-position. researchgate.netbeilstein-archives.org With this position blocked, halogenation would again be anticipated to occur on the 1-phenyl ring. Friedel-Crafts acylation of N-phenylpyrazoles has been shown to proceed at the 4-position of the pyrazole ring. rsc.org However, given the deactivating nature of the pyrazole ring itself towards the attached phenyl group in some contexts and the steric hindrance, Friedel-Crafts reactions on the phenyl ring of "Pyrazole, 4-(ethylamino)-1-phenyl-" would likely require specific catalytic conditions. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Substitution on "Pyrazole, 4-(ethylamino)-1-phenyl-"

| Reaction | Reagent | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-(Ethylamino)-1-(4-nitrophenyl)pyrazole, 4-(Ethylamino)-1-(2-nitrophenyl)pyrazole |

| Bromination | Br₂/FeBr₃ | 4-(Ethylamino)-1-(4-bromophenyl)pyrazole, 4-(Ethylamino)-1-(2-bromophenyl)pyrazole |

Nucleophilic Substitution Reactions

The pyrazole ring is generally considered electron-rich and therefore not highly susceptible to nucleophilic aromatic substitution. However, the introduction of strong electron-withdrawing groups can facilitate such reactions. While there is limited direct evidence for nucleophilic substitution on "Pyrazole, 4-(ethylamino)-1-phenyl-", studies on related compounds provide some insights. For instance, nucleophilic substitution reactions have been reported on 4-halonitro-pyrazolecarboxylic acids, where the nitro group activates the ring towards nucleophilic attack.

The ethylamino group at the 4-position is an electron-donating group, which would further disfavor classical nucleophilic aromatic substitution on the pyrazole ring. However, the nitrogen atom of the pyrazole ring can be susceptible to nucleophilic attack under certain conditions, such as in the formation of metal complexes.

Functional Group Interconversions of the Ethylamino Moiety

The ethylamino group at the 4-position offers a versatile handle for a variety of functional group interconversions.

Acylation and Alkylation: The secondary amine of the ethylamino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce a second alkyl group on the nitrogen atom. researchgate.net These reactions provide a straightforward route to a wide range of N-substituted derivatives with potentially altered chemical and biological properties.

Diazotization: The amino group in 4-aminopyrazoles can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.netrsc.org This intermediate is highly reactive and can be converted into a variety of other functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer-type reactions. This provides a powerful synthetic tool for introducing diverse functionalities at the 4-position.

Table 2: Potential Functional Group Interconversions of the Ethylamino Moiety

| Reaction | Reagent(s) | Product Type |

| Acylation | Acetyl chloride | N-acetyl-N-ethyl-1-phenyl-1H-pyrazol-4-amine |

| Alkylation | Methyl iodide | N-ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | 4-Halo- or 4-cyano-1-phenylpyrazole |

Cyclization and Condensation Reactions to Form Fused Ring Systems

The 4-amino functionality, in conjunction with the adjacent C-5 position of the pyrazole ring, provides a reactive site for cyclization and condensation reactions, leading to the formation of various fused heterocyclic systems. These reactions are of significant interest as they can generate complex molecular architectures with potential applications in medicinal chemistry.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines . 4-Aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction to afford the corresponding pyrazolo[3,4-b]pyridine core. nih.gov This reaction is a versatile method for constructing this important heterocyclic scaffold.

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 4-aminopyrazoles. nih.govresearchgate.netresearchgate.net For instance, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. These fused systems are structural analogs of purines and often exhibit interesting biological activities.

The reaction of 4-aminopyrazoles with various electrophilic reagents containing two reactive centers can lead to a diverse array of fused heterocycles, highlighting the synthetic utility of the starting aminopyrazole scaffold. arkat-usa.orgchim.it

Table 3: Examples of Fused Ring Systems from 4-Aminopyrazole Derivatives

| Reactant | Fused Ring System |

| 1,3-Diketone | Pyrazolo[3,4-b]pyridine |

| Diethyl ethoxymethylenemalonate | Pyrazolo[3,4-b]pyridine |

| Formamide | Pyrazolo[3,4-d]pyrimidine |

| Urea | Pyrazolo[3,4-d]pyrimidin-4-one |

Oxidation and Reduction Pathways

The pyrazole ring is generally stable towards oxidation. rsc.org However, the substituents on the ring can be susceptible to oxidation. The ethylamino group at the C-4 position could potentially be oxidized under strong oxidizing conditions, although specific examples for this compound are not well-documented. The oxidation of N-aminopyrazoles has been reported to yield 1,2,3-triazines.

The pyrazole ring can be reduced under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.comresearchgate.net This reduction usually proceeds in a stepwise manner, first yielding a pyrazoline and then a pyrazolidine. The 1-phenyl group can also be hydrogenated under more forcing conditions, potentially leading to a cyclohexyl substituent. The specific conditions required for the reduction of "Pyrazole, 4-(ethylamino)-1-phenyl-" would depend on the desired outcome, whether it is the reduction of the pyrazole ring, the phenyl ring, or both.

Table 4: Potential Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | Strong oxidizing agents | Oxidation of the ethylamino group |

| Reduction | H₂/Pd-C | 4-(Ethylamino)-1-phenylpyrazoline, 4-(Ethylamino)-1-phenylpyrazolidine |

| Reduction (forcing) | H₂/Rh-C | 4-(Ethylamino)-1-cyclohexylpyrazole |

Advanced Research Applications of Pyrazole, 4 Ethylamino 1 Phenyl and Its Analogues: Mechanistic Insights

In Vitro Biological Activity Research: Elucidation of Molecular and Cellular Mechanisms

The in vitro biological activity of pyrazole (B372694), 4-(ethylamino)-1-phenyl-, and its analogues has been a significant area of research, revealing their potential to interact with various biological targets and modulate cellular processes. These studies provide crucial insights into the molecular and cellular mechanisms underlying their observed effects, paving the way for further drug development.

Enzyme Inhibition Studies:

The ability of pyrazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. These studies often involve biochemical assays to determine the inhibitory concentration (IC50) or dissociation constant (Kd) of the compounds against their target enzymes.

Pyrazole-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, playing a crucial role in oncology and other disease areas. nih.gov Their mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signaling pathways essential for cell proliferation and survival.

FLT3 and Aurora Kinase Inhibition: Certain pyrazole analogues have demonstrated potent dual inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases. For instance, an imidazo[4,5-b]pyridine-based derivative incorporating a dimethyl-1H-pyrazol-4-yl group was identified as a potent inhibitor of both Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM), as well as FLT3 (Kd = 6.2 nM) and its mutants like FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.gov This dual inhibition is particularly relevant for the treatment of acute myeloid leukemia (AML), where FLT3 mutations are common. nih.gov Another series of 1H-pyrazole-3-carboxamide derivatives showed strong activity against FLT3, with one compound exhibiting an IC50 of 0.089 nM. mdpi.com This compound also effectively inhibited various FLT3 mutants with IC50 values below 5 nM. mdpi.com

Aurora B Kinase Inhibition: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for targeting kinases. mdpi.com A series of quinazoline (B50416) derivatives incorporating a 1-methyl-1H-pyrazol-4-yl group were designed as selective Aurora B kinase inhibitors. nih.govresearchgate.net One derivative, in particular, demonstrated efficacy in human cancer cells and was orally active in a mouse xenograft model. nih.gov The overexpression of Aurora B is a hallmark of many aggressive cancers, making it a promising therapeutic target. nih.govresearchgate.net

The table below summarizes the inhibitory activity of selected pyrazole analogues against various kinases.

| Compound Class | Target Kinase | Activity (IC50/Kd) | Reference |

| Imidazo[4,5-b]pyridine-pyrazole | Aurora-A | 7.5 nM (Kd) | nih.gov |

| Aurora-B | 48 nM (Kd) | nih.gov | |

| FLT3 | 6.2 nM (Kd) | nih.gov | |

| FLT3-ITD | 38 nM (Kd) | nih.gov | |

| 1H-pyrazole-3-carboxamide | FLT3 | 0.089 nM (IC50) | mdpi.com |

| 4-amino-(1H)-pyrazole | JAK1 | 3.4 nM (IC50) | nih.gov |

| JAK2 | 2.2 nM (IC50) | nih.gov | |

| JAK3 | 3.5 nM (IC50) | nih.gov |

This table is for illustrative purposes and represents data from selected studies.

The inhibitory potential of pyrazole derivatives extends to various metabolic enzymes, highlighting their diverse pharmacological profiles.

Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in the de novo lipogenesis pathway, which is often upregulated in conditions like nonalcoholic steatohepatitis (NASH). nih.gov Liver-directed dual inhibitors of ACC1 and ACC2, such as PF-05221304, have been shown to reduce de novo lipogenesis, stimulate fatty acid oxidation, and decrease triglyceride accumulation in primary human hepatocytes. nih.gov While not a direct analogue of 4-(ethylamino)-1-phenyl-pyrazole, this demonstrates the potential of targeting ACC with small molecules. Another study on an ACC inhibitor, MK-4074, showed a reduction in liver triglycerides in humans with hepatic steatosis. nih.gov

While direct evidence for "Pyrazole, 4-(ethylamino)-1-phenyl-" inhibiting the other listed metabolic enzymes is not prevalent in the provided search results, the broader class of pyrazole derivatives has shown activity against such targets. The structural versatility of the pyrazole scaffold allows for the design of inhibitors for a wide range of enzymes.

Antimicrobial Activity: Molecular Targets and Resistance Mechanisms (in vitro)

Several pyrazole derivatives have demonstrated significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govekb.eg The mechanisms of action often involve the inhibition of essential microbial enzymes.

Dual DNA Gyrase and DHFR Inhibition: A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were found to be potent inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR) in multidrug-resistant pathogens. nih.gov One of the most active compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against the tested pathogens. nih.gov Molecular docking studies suggested good binding affinity of these derivatives to the active sites of these enzymes. nih.gov

General Antimicrobial Screening: In other studies, newly synthesized pyrazole derivatives have been screened against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, as well as fungal strains like Aspergillus niger and A. flavus. nih.govekb.eg Some of these compounds exhibited moderate to high antibacterial and antifungal activity, with zones of inhibition comparable to or better than standard antibiotics like ciprofloxacin (B1669076) and fluconazole. nih.gov

The table below presents the antimicrobial activity of selected pyrazole derivatives.

| Compound Class | Pathogen | Activity (Zone of Inhibition/MIC) | Reference |

| Thiazol-4-one/thiophene-pyrazole | Various bacteria | MIC: 0.22-0.25 μg/mL | nih.gov |

| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus | 25.1 mm | nih.gov |

| B. subtilis | 23.6 mm | nih.gov | |

| A. niger | Good activity | nih.gov | |

| A. flavus | Good activity | nih.gov |

This table is for illustrative purposes and represents data from selected studies.

Anticancer Activity: Cellular Pathway Modulation (e.g., Apoptosis Induction, mTOR inhibition)

The anticancer properties of pyrazole analogues are often linked to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways that control cell growth and survival.

Apoptosis Induction: Numerous studies have shown that pyrazole derivatives can trigger apoptosis in various cancer cell lines. nih.govmdpi.com For example, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. nih.gov This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov Similarly, a thieno[2,3-c]pyrazole derivative, Tpz-1, was shown to induce caspase-dependent apoptosis in leukemia cells. mdpi.com Phenylpyrazole derivatives have also been identified as selective inhibitors of MCL-1, an anti-apoptotic protein, leading to caspase-dependent apoptosis in leukemia cells. researchgate.net

Cell Cycle Arrest: In addition to apoptosis, pyrazole derivatives can cause cell cycle arrest. The compound PTA-1 was observed to arrest cells in the S and G2/M phases of the cell cycle. nih.gov Another study on a benzofuran-pyrazole compound showed significant cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com

Kinase Pathway Modulation: The anticancer effects of pyrazole analogues are often mediated by their inhibition of critical kinases involved in cell signaling. As discussed in the kinase inhibition section, pyrazole derivatives can target kinases like FLT3, Aurora kinases, and JAKs, which are integral to pathways controlling cell proliferation and survival. nih.govmdpi.comnih.gov For instance, a thieno[2,3-c]pyrazole derivative was found to reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases in leukemia cells. mdpi.com

The table below highlights the cellular effects of selected pyrazole analogues in cancer cells.

| Compound | Cancer Cell Line | Cellular Effect | Reference |

| PTA-1 | MDA-MB-231 (Triple-negative breast cancer) | Apoptosis induction, S and G2/M phase cell cycle arrest | nih.gov |

| Tpz-1 | Leukemia cells | Caspase-dependent apoptosis, modulation of kinase phosphorylation | mdpi.com |

| GQN-B37-Me | Leukemia cells (H929, MV-4-11) | Caspase-dependent apoptosis (via MCL-1 inhibition) | researchgate.net |

| Benzofuran-pyrazole | Breast cancer cells | G2/M phase cell cycle arrest | mdpi.com |

This table is for illustrative purposes and represents data from selected studies.

Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Profiling

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. nih.govresearchgate.net

Key Structural Modifications: SAR studies on various pyrazole series have revealed important structural features for their activity. For instance, in a series of 4-amino-(1H)-pyrazole derivatives designed as JAK inhibitors, modifications to the R1 side chain did not significantly impact their inhibitory activity, suggesting this part of the molecule is not crucial for interaction with JAK proteins. nih.gov Conversely, in a series of phenylpyrazole derivatives developed as anti-HIV agents, the replacement of a diazenyl group with an aminomethylene group was a key initial step, and further optimization of the benzyl (B1604629) group and the pyrazole ring led to a six-fold increase in potency. nih.gov

Influence of Substituents: The nature and position of substituents on the pyrazole and associated phenyl rings can have a profound effect on activity. For example, in a series of diphenyl-pyrazole derivatives with anticancer activity, the presence of a nitrile group was a common feature in active compounds. researchgate.net In another study on 5-aminopyrazolyl acylhydrazones and amides, decoration of the phenylamino (B1219803) pyrazole nucleus at positions 1, 3, and 4 led to derivatives with significant antiproliferative and antioxidant properties. nih.gov

The general findings from SAR studies emphasize that the biological activity of pyrazole derivatives can be finely tuned by systematic modifications of their chemical structure, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science Research

The unique electronic and structural characteristics of "Pyrazole, 4-(ethylamino)-1-phenyl-" and its analogues make them promising candidates for the development of novel materials with tailored optical and responsive properties.

Research into Fluorescent and Luminescent Properties for Optoelectronic Devices

The field of optoelectronics has witnessed a surge in the exploration of organic molecules with significant fluorescent and luminescent properties. Pyrazole derivatives, including "Pyrazole, 4-(ethylamino)-1-phenyl-", are of particular interest due to their inherent electronic characteristics and synthetic adaptability. nih.gov Research has shown that the fluorescence of pyrazole-based compounds can be fine-tuned by introducing various substituents to the pyrazole core.

For instance, the incorporation of a tetraphenylethene (TPE) moiety, a well-known luminogen, into a pyrazole structure can lead to "turn-on" fluorescence upon coordination with metal ions like silver(I). This phenomenon, attributed to the restriction of intramolecular rotation of the TPE unit upon metal binding, results in enhanced fluorescence emission. rsc.org This principle is pivotal for designing fluorescent probes and sensors.

Furthermore, pyrazole derivatives have been investigated for their solvatofluorochromism, where the fluorescence color and intensity change with the polarity of the solvent. This behavior is often linked to a twisted intramolecular charge transfer (TICT) mechanism. In non-polar solvents, some pyrazole-based probes exhibit enhanced fluorescence, while in polar solvents, a blue-shift and decreased intensity are observed. nih.gov This property is crucial for developing sensors that can probe the microenvironment of biological systems or materials.

The aggregation-induced emission (AIE) effect is another significant property observed in some pyrazole derivatives. nih.gov In dilute solutions, these molecules may be weakly fluorescent, but upon aggregation in aqueous media or the solid state, they exhibit strong fluorescence. This is highly advantageous for applications in bioimaging, where high fluorescence quantum yields in aqueous environments are desirable. nih.gov

Below is a table summarizing the fluorescent properties of some pyrazole derivatives:

| Pyrazole Derivative Type | Key Fluorescent Property | Potential Application |

| Tetraphenylethene-modified pyrazoles | "Turn-on" fluorescence upon metal ion coordination | Fluorescent sensors and probes |

| General pyrazole derivatives | Solvatofluorochromism (TICT mechanism) | Probes for microenvironment polarity |

| Certain pyrazole derivatives | Aggregation-Induced Emission (AIE) | Bioimaging in aqueous media |

Coordination Chemistry and Ligand Design for Catalytic and Material Applications

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with a wide range of metal ions. This has led to extensive research into the use of pyrazole derivatives in coordination chemistry for catalysis and the synthesis of novel materials.

Synthesis and Characterization of Metal Complexes

"Pyrazole, 4-(ethylamino)-1-phenyl-" and its analogues can act as ligands, binding to metal centers to form coordination complexes with diverse geometries and electronic properties. The synthesis of these complexes typically involves the reaction of the pyrazole derivative with a metal salt in a suitable solvent. nih.gov

The resulting metal complexes are characterized by a variety of spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination of the pyrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding.

NMR Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

For example, complexes of various transition metals such as Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized with pyrazole-containing ligands. nih.govresearchgate.net The coordination can occur through one or both nitrogen atoms of the pyrazole ring, and other functional groups on the ligand can also participate in binding, leading to mono- or polydentate coordination. The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. researchgate.net

A study on 4-acylpyrazolone derivatives, which are structurally related to the compound of interest, showed the formation of bischelate complexes with Ba(II), Sr(II), and Zn(II), where the metal ion is coordinated through the enolic and carbonyl oxygen atoms. researchgate.net This indicates the versatility of the pyrazole scaffold in ligand design.

The table below provides examples of metal complexes with pyrazole-based ligands and their characterization methods:

| Metal Ion | Ligand Type | Characterization Methods |

| Ni(II), Cu(II), Zn(II), Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Elemental Analysis, FT-IR, UV-Vis, NMR, Magnetic Susceptibility, Conductivity |

| Ba(II), Sr(II), Zn(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 | Elemental Analysis, UV-Vis, FT-IR |

| Fe(II), Ni(II) | Asymmetric imine ligands from 4-phenyl-1H-pyrazoles | X-ray Crystallography |

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netfortunejournals.com These interactions, though weaker than covalent bonds, play a crucial role in the formation of well-defined and functional molecular architectures. researchgate.netfortunejournals.comtaylorandfrancis.com "Pyrazole, 4-(ethylamino)-1-phenyl-" and its analogues are excellent building blocks for supramolecular chemistry due to their ability to participate in various non-covalent interactions.

The key non-covalent interactions involving pyrazole derivatives include:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of predictable hydrogen-bonded networks. mdpi.com

π-π Stacking: The aromatic pyrazole ring and the phenyl substituent can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the supramolecular assembly. mdpi.com

Through these non-covalent interactions, pyrazole derivatives can self-assemble into a variety of supramolecular structures, such as chains, sheets, and three-dimensional frameworks. taylorandfrancis.commdpi.com The design of the pyrazole building block, including the nature and position of its substituents, dictates the final architecture of the self-assembled structure.

For example, multi-1H-pyrazole-based molecules have been shown to self-assemble through N-H···N hydrogen bonds and π-π stacking interactions to form supramolecular organic frameworks. mdpi.com These frameworks can exhibit interesting properties, such as crystallization-induced emission (CIE), where the molecules become highly emissive in the aggregated or crystalline state. mdpi.com

The dynamic and reversible nature of non-covalent interactions allows for the formation of "smart" materials that can respond to external stimuli such as temperature, pH, or the presence of specific guest molecules. researchgate.net This opens up possibilities for applications in areas like drug delivery, sensing, and adaptive materials. fortunejournals.com

The following table summarizes the key aspects of the supramolecular chemistry of pyrazole derivatives:

| Non-Covalent Interaction | Role in Supramolecular Assembly | Potential Application |

| Hydrogen Bonding (N-H···N) | Formation of predictable networks | Crystal engineering, design of porous materials |

| π-π Stacking | Stabilization of assemblies, influencing electronic properties | Organic electronics, sensing |

| Self-Assembly | Spontaneous formation of ordered structures | Development of functional materials, nanotechnology |

Corrosion Inhibition Studies: Mechanism of Surface Protection at the Molecular Level

The protective action of Pyrazole, 4-(ethylamino)-1-phenyl- and its analogues against metal corrosion is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is a complex process influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. Detailed research findings from electrochemical studies, surface analysis, and computational modeling provide a comprehensive understanding of this protective mechanism at the molecular level.

The adsorption of pyrazole derivatives on a metal surface is a spontaneous process that can involve both physical and chemical interactions. researchgate.net Physical adsorption (physisorption) arises from electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyrazole ring can become protonated, leading to a cationic species that can be electrostatically attracted to the negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemical adsorption (chemisorption), on the other hand, involves the formation of coordinate covalent bonds between the inhibitor and the metal. This is facilitated by the presence of heteroatoms (nitrogen in the pyrazole ring and the ethylamino group) with lone pairs of electrons, as well as the π-electrons of the phenyl and pyrazole rings. nih.gov These electrons can be donated to the vacant d-orbitals of the metal atoms, forming a stable, coordinated layer. nih.gov The ethylamino group, being an electron-donating group, increases the electron density on the pyrazole ring, enhancing its ability to coordinate with the metal surface.

The effectiveness of these compounds as corrosion inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations until a maximum is reached, at which point a protective monolayer is thought to have formed on the metal surface. researchgate.net

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are often employed. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of pyrazole derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govsemanticscholar.org

The Langmuir isotherm is represented by the following equation:

C / θ = 1 / K_ads + C

where:

C is the concentration of the inhibitor

θ is the surface coverage

K_ads is the equilibrium constant of the adsorption process

The degree of surface coverage (θ) is calculated from the inhibition efficiency (IE%) values obtained from experimental techniques such as electrochemical impedance spectroscopy or weight loss measurements (θ = IE% / 100). A linear relationship between C/θ and C indicates that the adsorption of the inhibitor follows the Langmuir isotherm. researchgate.net

The equilibrium constant of adsorption (K_ads) is related to the standard free energy of adsorption (ΔG°_ads) by the equation:

K_ads = (1/55.5) * exp(-ΔG°_ads / RT)

where:

R is the universal gas constant

T is the absolute temperature

The value 55.5 is the molar concentration of water in the solution.

A negative value of ΔG°_ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°_ads around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more negative suggest chemisorption. researchgate.net Studies on pyrazole derivatives often show ΔG°_ads values that point towards a mixed mode of adsorption, involving both physical and chemical interactions. researchgate.netnih.gov

Table 1: Hypothetical Adsorption Parameters for Pyrazole, 4-(ethylamino)-1-phenyl- on Mild Steel in 1 M HCl at 303 K

| Inhibitor Concentration (M) | Surface Coverage (θ) | C/θ |

| 1x10⁻⁶ | 0.55 | 1.82x10⁻⁶ |

| 1x10⁻⁵ | 0.78 | 1.28x10⁻⁵ |

| 1x10⁻⁴ | 0.92 | 1.09x10⁻⁴ |

| 1x10⁻³ | 0.96 | 1.04x10⁻³ |

Note: The data in this table is illustrative and based on typical findings for pyrazole-based corrosion inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of an inhibitor and its protective efficacy. asianpubs.orgmdpi.com These theoretical studies help to elucidate the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net

E_HOMO : A higher E_HOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. mdpi.com

E_LUMO : A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a stable inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. researchgate.net

Other quantum chemical parameters, such as the dipole moment (μ) and the Mulliken charges on the atoms, also provide information about the adsorption mechanism. A higher dipole moment may facilitate the adsorption process through electrostatic interactions. The calculated Mulliken charges can identify the specific atoms (e.g., nitrogen atoms) that are the most likely sites for coordination with the metal surface. electrochemsci.org

Table 2: Hypothetical Quantum Chemical Parameters for Pyrazole, 4-(ethylamino)-1-phenyl-

| Parameter | Value |

| E_HOMO | -5.8 eV |

| E_LUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.6 eV |

| Dipole Moment (μ) | 3.5 D |

Note: The data in this table is illustrative and based on typical findings for pyrazole-based corrosion inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a visual representation of the adsorption of inhibitor molecules on the metal surface. nih.govrsc.org These simulations can show the preferred orientation of the inhibitor molecules and the nature of the protective film. For pyrazole derivatives, MD simulations often reveal that the molecules tend to adsorb in a planar or near-planar orientation, maximizing the contact area with the metal surface. iapchem.org This parallel adsorption allows for strong interaction through the π-electrons of the aromatic rings and the heteroatoms.

The simulations can also calculate the binding energy between the inhibitor and the metal surface, providing a quantitative measure of the strength of adsorption. A higher binding energy indicates a more stable and protective inhibitor film.

Q & A

Q. What are the challenges in crystallizing 4-(ethylamino)-1-phenylpyrazole derivatives for XRD?

- Methodological Answer :

- Polymorphism : Screen solvents (e.g., acetone, DCM) to isolate stable polymorphs.

- Crystal Packing : Bulky substituents (e.g., phenyl at N1) may hinder π-π stacking. Co-crystallization with succinic acid improves lattice stability.

- Data Collection : Use low-temperature (100 K) XRD to minimize thermal motion artifacts. Refine structures with SHELXL (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.